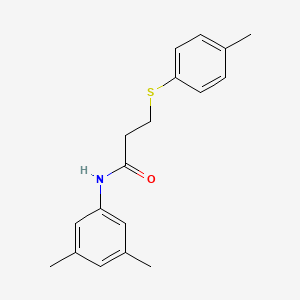
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTCP is a member of the amide class of compounds and is commonly used as a building block in the synthesis of other organic compounds.
Scientific Research Applications
Antidepressant Properties
- A study described a series of compounds, highlighting N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects, which shares a structural similarity to N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide (Bailey et al., 1985).
Photochemical Reactions
- The photoreactions of N,N-dimethylpyruvamide (DMPA) in methanol and ethanol were investigated, which is relevant due to the structural similarities with N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide (Shima et al., 1984).
Glucocorticoid Receptor Agonists
- A series of 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators were reported, indicating potential applications in this area (Yang et al., 2010).
Muscle Relaxant and Anticonvulsant Activities
- N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were prepared and evaluated for their muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Antitumor Activity
- Novel series of compounds including 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide, demonstrated significant antitumor activity (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-4-6-17(7-5-13)21-9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLGPLPIMUENDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

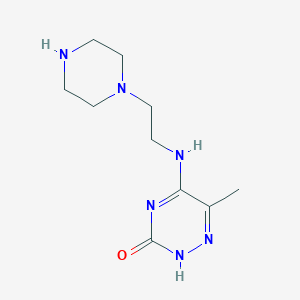
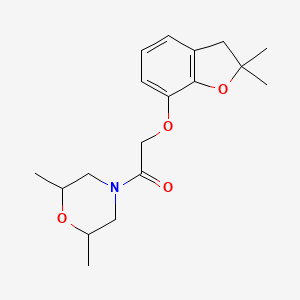

![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)
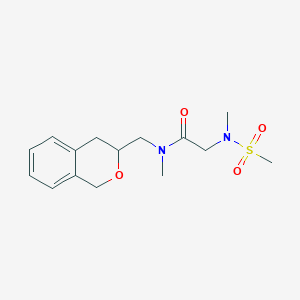
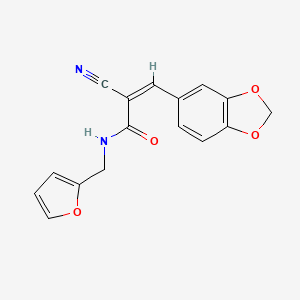
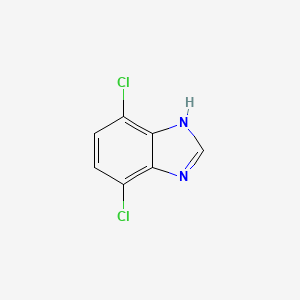
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)


